molecular formula C9H7N7O2S B14148379 6-(1-methyl-5-nitroimidazol-4-yl)sulfanyl-7H-purine CAS No. 4730-27-2

6-(1-methyl-5-nitroimidazol-4-yl)sulfanyl-7H-purine

Cat. No.: B14148379
CAS No.: 4730-27-2
M. Wt: 277.27 g/mol
InChI Key: BMBCRDXNOOINCJ-UHFFFAOYSA-N
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Description

6-(1-methyl-5-nitroimidazol-4-yl)sulfanyl-7H-purine is a compound with significant scientific interest due to its unique structure and properties. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is an immunosuppressant derivative of the antitumor drug 6-mercaptopurine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-methyl-5-nitroimidazol-4-yl)sulfanyl-7H-purine involves several steps. One common method includes the reaction of 6-mercaptopurine with 1-methyl-5-nitroimidazole under specific conditions to form the desired product. The reaction typically requires a solvent such as ethanol and may involve heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated systems to control reaction parameters .

Chemical Reactions Analysis

Types of Reactions

6-(1-methyl-5-nitroimidazol-4-yl)sulfanyl-7H-purine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

6-(1-methyl-5-nitroimidazol-4-yl)sulfanyl-7H-purine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its effects on cellular processes and as a potential therapeutic agent.

    Medicine: Investigated for its immunosuppressive properties and potential use in treating autoimmune diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(1-methyl-5-nitroimidazol-4-yl)sulfanyl-7H-purine involves its interaction with cellular targets. It acts by inhibiting specific enzymes involved in DNA synthesis and repair, leading to the suppression of cell proliferation. This makes it effective as an immunosuppressant and antitumor agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a purine base with a nitroimidazole moiety enhances its effectiveness as an immunosuppressant and antitumor agent .

Properties

CAS No.

4730-27-2

Molecular Formula

C9H7N7O2S

Molecular Weight

277.27 g/mol

IUPAC Name

6-(1-methyl-5-nitroimidazol-4-yl)sulfanyl-7H-purine

InChI

InChI=1S/C9H7N7O2S/c1-15-4-14-8(9(15)16(17)18)19-7-5-6(11-2-10-5)12-3-13-7/h2-4H,1H3,(H,10,11,12,13)

InChI Key

BMBCRDXNOOINCJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=C1[N+](=O)[O-])SC2=NC=NC3=C2NC=N3

solubility

29.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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